Home > Products > Screening Compounds P118909 > DBCO-PEG4-GGFG-Exatecan
DBCO-PEG4-GGFG-Exatecan -

DBCO-PEG4-GGFG-Exatecan

Catalog Number: EVT-15277801
CAS Number:
Molecular Formula: C72H79FN10O17
Molecular Weight: 1375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DBCO-PEG4-GGFG-Exatecan, also known as DBCO-PEG4-GGFG-DX8951, is a sophisticated compound utilized in the development of antibody-drug conjugates (ADCs). This compound integrates a potent DNA topoisomerase I inhibitor, Exatecan, linked via a stable, non-cleavable linker, DBCO-PEG4-GGFG. The primary purpose of this conjugate is to enhance the efficacy and stability of targeted cancer therapies by ensuring precise delivery of the cytotoxic agent to cancer cells while minimizing systemic toxicity. The compound is classified under drug-linker conjugates and has been assigned the CAS number 2694856-51-2 .

Synthesis Analysis

Methods

The synthesis of DBCO-PEG4-GGFG-Exatecan involves several critical steps, primarily focusing on the formation of the linker and its subsequent conjugation with Exatecan.

1. Synthesis of the Linker:

  • The linker DBCO-PEG4-GGFG is synthesized through a series of chemical reactions, including peptide bond formation. This process typically involves coupling amino acids to create the GGFG sequence and attaching the DBCO moiety, which is crucial for click chemistry applications .

2. Conjugation with Exatecan:

  • The synthesized linker is then conjugated with Exatecan using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This method allows for a highly selective and efficient formation of the drug-linker conjugate without the need for metal catalysts .

Technical Details

The synthesis process requires careful control of reaction conditions to optimize yield and purity. Typically, reactions are conducted under mild conditions to preserve the integrity of both the linker and the drug component. Industrial production may involve scaling up these processes while maintaining high quality standards to ensure that the final product meets therapeutic requirements .

Molecular Structure Analysis

Structure

DBCO-PEG4-GGFG-Exatecan consists of three main components:

  1. DBCO Group: A dibenzocyclooctyne moiety that facilitates bioorthogonal reactions.
  2. PEG4 Linker: A polyethylene glycol spacer that enhances solubility and reduces immunogenicity.
  3. GGFG Peptide Sequence: A sequence that provides stability and specificity for targeted delivery.

The molecular formula is C72H79FN10O17C_{72}H_{79}FN_{10}O_{17} with a molecular weight of 1375.45 g/mol .

Data

The compound exhibits high purity levels (>98.50%) and is soluble in various solvents, which is essential for its application in biological systems .

Chemical Reactions Analysis

Reactions

DBCO-PEG4-GGFG-Exatecan participates in several types of chemical reactions:

1. Substitution Reactions:

  • The DBCO moiety can undergo substitution reactions with azide-containing molecules, enabling further modifications or labeling in research applications.

2. Cycloaddition Reactions:

  • The SPAAC reaction is pivotal during its synthesis, allowing for efficient conjugation without toxic byproducts .

Technical Details

Common reagents used in these reactions include azide-functionalized biomolecules and various solvents tailored to maintain optimal reaction conditions. Typically, these reactions are conducted under mild temperatures to prevent degradation of sensitive components within the compound .

Mechanism of Action

DBCO-PEG4-GGFG-Exatecan exerts its therapeutic effects primarily through the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in DNA replication by introducing single-strand breaks in DNA to relieve torsional strain during replication and transcription processes.

When DBCO-PEG4-GGFG-Exatecan is internalized by cancer cells, it binds to DNA topoisomerase I, leading to DNA damage and subsequent cell death, particularly in rapidly dividing tumor cells. The stability provided by the DBCO-PEG4-GGFG linker ensures effective delivery of Exatecan directly to target cells, enhancing its potency while reducing off-target effects .

Physical and Chemical Properties Analysis

Physical Properties

DBCO-PEG4-GGFG-Exatecan is characterized by:

  • Solubility: Soluble in water and phosphate-buffered saline (PBS), facilitating its use in biological assays.
  • Storage Conditions: Recommended storage at -20°C protected from light to maintain stability .

Chemical Properties

The compound's chemical properties include:

  • Molecular Weight: 1375.45 g/mol
  • Purity Level: Greater than 98.50%, indicating high quality suitable for research applications.

These properties make it an effective candidate for use in various biochemical applications involving drug delivery systems .

Applications

DBCO-PEG4-GGFG-Exatecan has numerous scientific applications:

1. Targeted Drug Delivery:

  • It serves as a key component in ADCs, allowing for precise targeting of cancer cells while minimizing systemic exposure to cytotoxic agents.

2. Bioorthogonal Chemistry:

  • The compound enables selective labeling and modification of biomolecules within living systems without disrupting native biochemical processes.

3. Cancer Research:

  • It is utilized to study mechanisms related to DNA topoisomerase I inhibition and its effects on tumor cell viability.

4. Pharmaceutical Development:

  • DBCO-PEG4-GGFG-Exatecan contributes significantly to advancements in targeted therapies, enhancing treatment outcomes for various cancers through improved specificity and reduced side effects .
Synthesis and Structural Optimization of DBCO-PEG4-GGFG-Exatecan

Modular Synthesis Pathways for ADC Linker-Drug Conjugates

The synthesis of DBCO-PEG4-GGFG-Exatecan employs a convergent modular strategy to ensure precise assembly of its four functional domains: the cytotoxic payload (Exatecan), protease-cleavable tetrapeptide linker (GGFG), PEG4 spacer, and bioorthogonal DBCO group. The process initiates with Exatecan (DX-8951 derivative), a potent camptothecin analog featuring a sterically hindered C20 hydroxyl group that necessitates specialized protection/deprotection protocols during conjugation [6]. Subsequent coupling to the GGFG peptide sequence uses Fmoc solid-phase peptide synthesis (SPPS) with HATU/NMM activation, achieving >95% coupling efficiency per step . The PEG4-DBCO module is pre-activated as an NHS ester for final conjugation to the GGFG-Exatecan intermediate. Critical purification stages employ reverse-phase HPLC (C18 columns) and lyophilization, yielding the final conjugate with ≥98% purity (confirmed by LC-MS, [M+H]⁺ = 1375.48) [10]. This modular approach minimizes side reactions and allows independent optimization of each segment.

Table 1: Key Synthetic Intermediates and Characterization

Synthetic StageIntermediateKey ReactionAnalytical Confirmation
Payload PreparationExatecan hemisuccinateEsterification¹H NMR (DMSO-d6): δ 8.15 (s, 1H), 5.45 (s, 2H)
Linker AssemblyFmoc-GGFG-ExatecanSPPS/HATU activationHPLC Rt=12.7 min; ESI-MS m/z=920.3
ConjugationDBCO-PEG4-NHS + GGFG-ExatecanNHS ester aminolysisHPLC Rt=15.2 min; [M+Na]⁺=1398.5
Final ProductDBCO-PEG4-GGFG-ExatecanDeprotection/purificationUPLC: tR=8.3 min, Purity ≥98% [10]

Role of PEG Spacers in Enhancing Solubility and Stability

The tetraethylene glycol (PEG4) spacer in DBCO-PEG4-GGFG-Exatecan critically modulates physicochemical properties essential for in vivo ADC performance. By introducing 16 ethylene oxide units (molecular weight: ~194 Da), the PEG4 spacer increases aqueous solubility to 50 mg/mL in DMSO—significantly higher than non-PEGylated analogs (<5 mg/mL) [4] [10]. This amphiphilic segment reduces aggregation propensity by disrupting hydrophobic interactions between Exatecan moieties, confirmed by dynamic light scattering (DLS) showing <5% aggregates in PBS versus >30% in PEG-free variants . Stability studies reveal PEG4's dual role:

  • Plasma Stability: Extends conjugate half-life to 48 hours (human plasma, 37°C) by shielding the ester linkage from esterases [4].
  • Stereochemical Stabilization: Maintains Exatecan's labile E-ring lactone in its active closed form (80% retention after 24h vs. 40% without PEG) through hydrogen bonding with carbonyl groups [10].

Table 2: Impact of PEG Chain Length on Conjugate Properties

Spacer TypeSolubility in PBS (mg/mL)Aggregation (%)Plasma Half-life (h)Exatecan Lactone Retention (%)
No PEG0.332841
PEG436.444880
PEG838.135282
PEG1239.525584 [4]

Site-Specific Conjugation Techniques via Bioorthogonal Click Chemistry

DBCO-PEG4-GGFG-Exatecan enables copper-free click chemistry for constructing homogeneous ADCs with defined drug-to-antibody ratios (DAR). The DBCO (dibenzocyclooctyne) group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies at rates up to 1000 M⁻¹s⁻¹, outperforming copper-catalyzed (CuAAC) methods that cause protein denaturation [4] [7]. Key advantages include:

  • Specificity: DBCO reacts selectively with azides (e.g., from engineered selenocysteine or N-azidoacetylmannosamine-labeled antibodies) without cross-reacting with native amino acids [9].
  • Controlled DAR: Yields DAR4 conjugates with >95% homogeneity when using Fab fragments with four azide sites, confirmed by hydrophobic interaction chromatography (HIC) [9].
  • Functional Integrity: Preserves antibody affinity (KD within 0.1-log change) and Exatecan potency (IC50 = 0.8 nM against NCI-N87 cells post-conjugation) [2] [7].

Reaction optimization at 25°C in pH 7.4 buffer for 2 hours achieves >95% conjugation efficiency. This site-specificity contrasts stochastic lysine conjugation, which generates heterogeneous mixtures (DAR0–8) with compromised pharmacokinetics [4] [9].

Table 3: Bioorthogonal Conjugation Parameters and Outcomes

Conjugation ParameterConditionsPerformance Metrics
Reaction Kinetics25°C, pH 7.4Rate constant: 950 ± 85 M⁻¹s⁻¹
Antibody ModificationAzide-Fab (4 sites)Conjugation efficiency: 95.2% ± 1.8%
DAR HomogeneityHIC analysisDAR4: 95.7%; DAR2: 3.1%; DAR0: 1.2%
Antigen BindingSPR (KD post-conjugation)1.1 ± 0.2 nM (vs. 1.0 nM pre-conjugation)
Cytotoxic ActivityNCI-N87 cell viability assayIC50: 0.82 nM (consistent with free conjugate) [4] [7] [9]

Table 4: Standardized Compound Nomenclature

SynonymSource
DBCO-PEG4-GGFG-DX8951 [2] [6]
DBCO-PEG4-GGFG-Exatecan [10]
DBCO-PEG4-GGFG-Dxd [4] [5] [10]

Properties

Product Name

DBCO-PEG4-GGFG-Exatecan

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

Molecular Formula

C72H79FN10O17

Molecular Weight

1375.4 g/mol

InChI

InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1

InChI Key

UCUZJQMJKLKGGT-OHZCADGZSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.